molecular formula C10H9N3O3S B2873520 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide CAS No. 69775-49-1

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide

Cat. No.: B2873520
CAS No.: 69775-49-1
M. Wt: 251.26
InChI Key: GPDIJTSSYTZTOC-UHFFFAOYSA-N
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Description

4-Methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide (CAS: 2442597-65-9) is a heterocyclic compound featuring a benzamide moiety substituted with a methoxy group at the para position, linked to a 1,2,4-thiadiazole ring in a partially reduced (2,3-dihydro) state with a ketone group at position 2.

Properties

IUPAC Name

4-methoxy-N-(3-oxo-1,2,4-thiadiazol-5-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9N3O3S/c1-16-7-4-2-6(3-5-7)8(14)11-10-12-9(15)13-17-10/h2-5H,1H3,(H2,11,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPDIJTSSYTZTOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C(=O)NC2=NC(=O)NS2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide typically involves the reaction of substituted benzoic acid with thionyl chloride, followed by the reaction with hydrazine, p-chloro benzaldehyde, and thioglycolic acid to form substituted thiazole derivatives. On the other side, hydrazides are reacted with ammonium thiocyanate and strong acid to form substituted thiadiazole compounds .

Industrial Production Methods

Industrial production methods for 1,2,4-thiadiazole derivatives often involve the use of hydrazonoyl halides as reagents for the synthesis of heterocyclic compounds. These methods include condensation reactions and cycloaddition with dipolarophiles .

Chemical Reactions Analysis

Types of Reactions

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amines, alcohols, and substituted benzamides .

Scientific Research Applications

4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-methoxy-N-(3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes, leading to the disruption of essential biological processes in microorganisms and cancer cells. The exact molecular targets and pathways involved vary depending on the specific application and the type of organism or cell being studied .

Comparison with Similar Compounds

Table 1: Key Structural Features and Properties of Analogs

Compound Name Benzamide Substituent Thiadiazole Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Notable Features
Target Compound 4-methoxy 3-oxo (unsubstituted) C₁₀H₉N₃O₃S 251.27 2442597-65-9 Base structure with methoxy group; potential hydrogen-bonding capacity
4-Methoxy-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 4-methoxy 2-methyl, 3-oxo C₁₁H₁₁N₃O₃S 265.29 138712-82-0 Methyl group enhances lipophilicity; steric effects may influence binding
3-Chloro-N-(2-methyl-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 3-chloro 2-methyl, 3-oxo C₁₀H₈ClN₃O₂S 269.70 306976-39-6 Chloro substituent increases electron-withdrawing effects; may improve metabolic stability
4-Chloro-N-(2-(4-chlorobenzyl)-3-oxo-2,3-dihydro-1,2,4-thiadiazol-5-yl)benzamide 4-chloro 2-(4-chlorobenzyl), 3-oxo C₁₆H₁₁Cl₂N₃O₂S 380.25 1261289-04-6 Bulky benzyl group may reduce solubility; dual chloro groups enhance halogen bonding
N-[(2-Methyl-3-oxo-1,2,4-thiadiazol-5-yl)-4-methylbenzamide 4-methyl 2-methyl, 3-oxo C₁₁H₁₁N₃O₂S 249.29 - Methyl groups on both moieties increase hydrophobicity; simplified synthesis
4-Methoxy-N-(3-phenyl-1,2,4-thiadiazol-5-yl)benzamide 4-methoxy 3-phenyl C₁₆H₁₃N₃O₂S 311.36 331472-31-2 Aromatic phenyl substitution introduces π-π stacking potential

Research Findings and Implications

Substituent Effects on Bioactivity

  • Electron-Donating vs. Electron-Withdrawing Groups : The methoxy group in the target compound (electron-donating) may enhance solubility compared to chloro-substituted analogs (e.g., 3-chloro or 4-chloro derivatives). However, chloro groups could improve binding affinity in hydrophobic enzyme pockets .

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